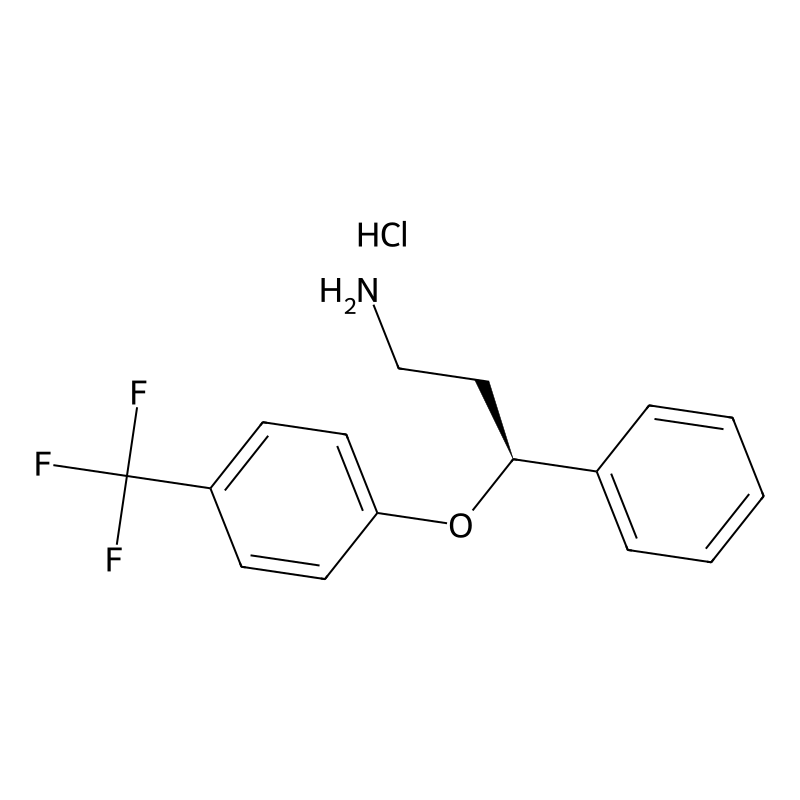

Seproxetine Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Pharmacological Profile & Mechanism of Action

Seproxetine exhibits a complex pharmacological profile beyond simple serotonin reuptake inhibition. The table below summarizes its key molecular interactions:

| Target | Interaction | Functional Consequence & Notes |

|---|---|---|

| Serotonin Transporter (SERT) | Potent inhibition [1] [2] | Primary SSRI activity; increases synaptic serotonin levels [2]. |

| Dopamine Transporter (DAT) | Inhibition [1] [2] | Contributes to a broader neurochemical impact beyond pure SSRIs [2]. |

| 5-HT2A & 5-HT2C Receptors | Antagonism [1] [2] | May influence anxiety, sleep, and neuroendocrine processes [2]. |

| KvLQT1 Protein | Inhibition [1] | Primary reason for discontinuation; delays cardiac repolarization, prolonging QT interval and increasing risk of serious arrhythmias [1]. |

| Neurosteroid Synthesis | Stimulation [1] | Thought to be mediated via activation of the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD); occurs at low doses and may contribute to antidepressant and anxiolytic effects [1] [3]. |

This multi-target mechanism can be visualized in the following pathway diagram:

This diagram illustrates the multi-target mechanism of action of Seproxetine, highlighting both its potential therapeutic pathways and the primary reason for its discontinued development.

Development History and Discontinuation

Seproxetine was initially investigated by Eli Lilly as a potential antidepressant [4] [1]. The key aspects of its development timeline are:

- Rationale for Investigation: As the active metabolite of fluoxetine, Seproxetine was nearly 20 times more potent than its sister enantiomer, R-norfluoxetine, as a serotonin reuptake inhibitor, making it a promising candidate [1] [2].

- Reason for Discontinuation: During development, Seproxetine was found to inhibit the KvLQT1 protein, a potassium ion channel critical for the repolarization phase of the heart's electrical cycle [1]. This inhibition leads to a prolongation of the QT interval on an electrocardiogram, a condition that can predispose individuals to serious ventricular arrhythmias and sudden cardiac death [1]. This safety risk ultimately halted its clinical development [4] [1].

Recent Research and Experimental Approaches

Although not pursued as a drug itself, Seproxetine remains a tool for research. Recent studies have explored chemical modifications to potentially overcome its cardiac side effects.

One promising approach involves forming charge-transfer (CT) complexes between Seproxetine (as an electron donor) and various π-electron acceptors [2]. The experimental workflow for this investigation is summarized below:

Key Finding: The CT complex formed between Seproxetine and the acceptor TCNQ showed a more stable conformation and higher binding energy with the dopamine receptor in simulations compared to Seproxetine alone, suggesting a potential avenue for modifying the drug's properties [2].

Key Takeaways for Researchers

- Seproxetine exemplifies the critical importance of early cardiac safety profiling in drug development, specifically hERG/KvLQT1 channel screening.

- Its multi-target pharmacology highlights that even "selective" SSRIs can have complex off-target profiles which contribute to both efficacy and side effects.

- Charge-transfer complexation presents a strategy to potentially alter a drug's physicochemical and binding properties, which could mitigate specific toxicity while retaining or enhancing desired activity.

References

Technical Analysis of Seproxetine (S-Norfluoxetine): Mechanism of Action and Research Applications

Chemical and Pharmacological Profile

Seproxetine (S-norfluoxetine) represents a clinically significant but developmentally discontinued selective serotonin reuptake inhibitor (SSRI) with a unique pharmacological profile meriting continued research attention.

Table 1: Fundamental Characteristics of Seproxetine

| Property | Specification |

|---|---|

| Chemical Name | (S)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine |

| Molecular Formula | C₁₆H₁₆F₃NO |

| Molecular Weight | 295.305 g·mol⁻¹ |

| CAS Number | 127685-30-7 |

| Drug Class | Selective Serotonin Reuptake Inhibitor (SSRI) |

| Origin | Active metabolite of fluoxetine via demethylation |

| Elimination Half-Life | 4-16 days |

Seproxetine is the S-enantiomer of norfluoxetine, which itself is the primary active metabolite of the widely prescribed antidepressant fluoxetine (Prozac). This compound exhibits nearly 4-fold greater selectivity for stimulating neurosteroid synthesis relative to serotonin reuptake inhibition compared to its parent compound fluoxetine, suggesting potentially distinct therapeutic applications [1].

Molecular Targets and Receptor Interactions

Seproxetine demonstrates a complex receptor interaction profile that extends beyond classical SSRI mechanism, engaging with multiple neurotransmitter systems and employing innovative binding enhancement strategies.

Table 2: Comprehensive Molecular Targets and Binding Affinities of Seproxetine

| Molecular Target | Interaction Type | Biological Significance | Research Findings |

|---|---|---|---|

| Serotonin Transporter (SERT) | Primary inhibition | Increases synaptic serotonin levels | Primary target for antidepressant effects |

| Dopamine Transporter (DAT) | Secondary inhibition | Potential impact on motivation/reward | Contributes to broader monoamine activity [2] |

| 5-HT2A Receptor | Antagonism | Modulates hallucinogenic pathways | May influence therapeutic profile [2] |

| 5-HT2C Receptor | Antagonism | Regulates mood and appetite | Potential impact on depression and eating behaviors [2] |

| KvLQT1 Protein | Inhibition | Cardiac potassium channel | Causes QT prolongation, leading to development discontinuation [1] |

| Charge-Transfer Complexes | Enhanced binding | Increases receptor affinity | Novel approach to improve efficacy [2] |

The multi-receptor targeting profile of seproxetine distinguishes it from first-generation SSRIs that primarily focus on serotonin transporter inhibition. Research indicates seproxetine functions as both an inhibitor of serotonin and dopamine transporters, while additionally antagonizing 5-HT2A and 5-HT2C receptors [2]. This broad receptor engagement suggests potential applications in treatment-resistant depression cases where single-target agents have proven insufficient.

Recent investigations have explored charge-transfer complexation as a method to enhance seproxetine's biological activity. This approach involves forming complexes between seproxetine (electron donor) and π-electron acceptors such as TCNQ (7,7,8,8-tetracyanoquinodimethane), resulting in improved binding affinity to serotonin and dopamine receptors through enhanced molecular stability and interaction capabilities [2].

Core Mechanism of Action as an SSRI

Serotoninergic Pathway Modulation

Seproxetine's primary mechanism aligns with classical SSRI function through potent inhibition of the serotonin transporter (SERT), a key membrane protein responsible for reuptake of serotonin from synaptic spaces into presynaptic neurons [3]. The molecular dynamics of this process can be visualized as follows:

Seproxetine inhibits serotonin reuptake via SERT, increasing synaptic serotonin levels.

By binding to SERT, seproxetine effectively blocks serotonin reuptake into the presynaptic neuron, increasing serotonin availability in the synaptic cleft and prolonging its interaction with pre- and postsynaptic receptors [3]. This initial action represents the immediate pharmacological effect occurring within hours of administration.

Neuroadaptive Changes and Delayed Therapeutic Effects

The relationship between seproxetine's immediate pharmacological effects and the delayed therapeutic response characteristic of SSRIs involves complex neuroadaptive processes:

Chronic SSRI administration induces 5-HT1A autoreceptor downregulation, leading to increased serotonergic neurotransmission and neuroplasticity.

The delayed therapeutic response to SSRIs (typically 2-4 weeks) correlates not with initial SERT inhibition but with downstream neuroadaptive changes. Chronic administration leads to downregulation of 5-HT1A autoreceptors, which normally inhibit serotonin release through negative feedback mechanisms. This downregulation disinhibits serotonergic neurons, increasing firing rates and enhancing serotonin release [3]. Additionally, sustained treatment promotes expression of brain-derived neurotrophic factor (BDNF), activating neuroplasticity mechanisms through the mTOR signaling pathway that ultimately restores synaptic connectivity in mood-regulating circuits [4].

Experimental Data and Research Applications

Charge-Transfer Complexation Studies

Recent research has investigated charge-transfer complexation as an innovative strategy to enhance seproxetine's efficacy while potentially mitigating its cardiotoxic side effects:

Table 3: Charge-Transfer Complex Experimental Methodology and Key Findings

| Research Component | Specifications | Outcomes |

|---|---|---|

| π-Electron Acceptors Tested | PA, DNB, p-NBA, DCQ, DBQ, TCNQ | TCNQ formed most stable complexes |

| Complex Synthesis | 1:1 molar ratio in dichloromethane, 1 hour agitation, room temperature | Solid precipitates formed, filtered and dried |

| Characterization Methods | Spectrophotometry, thermogravimetric analysis, DFT calculations | Confirmed 1:1 stoichiometry and complex stability |

| Molecular Docking Targets | Serotonin, dopamine, and TrkB kinase receptors | [(SRX)(TCNQ)] showed highest binding energy |

| Molecular Dynamics | 100 ns simulation at 300 K | CT complexes demonstrated enhanced stability |

| Theoretical Optimization | DFT/B-3LYP/6-311G++ basis set | Obtained minimal energy geometry for complexes |

The experimental workflow for charge-transfer complexation involved synthesizing complexes between seproxetine and various π-electron acceptors, followed by comprehensive characterization and computational analysis. Molecular docking studies against serotonin, dopamine, and TrkB kinase receptors demonstrated that the [(SRX)(TCNQ)] complex exhibited superior binding affinity compared to seproxetine alone, with the dopamine receptor complex (CTcD) showing the highest binding energy value (-8.9 kcal/mol) [2].

Molecular dynamics simulations conducted over 100 ns revealed that while both seproxetine-dopamine and CTcD complexes maintained stable conformations, the CTcD complex demonstrated enhanced stability, suggesting charge-transfer complexation as a promising approach to improve seproxetine's pharmacological profile [2].

Clinical Development Status and Safety Considerations

Seproxetine's clinical development was ultimately discontinued despite promising antidepressant efficacy due to significant safety concerns, primarily its inhibition of the KvLQT1 potassium channel responsible for cardiac repolarization [1]. This inhibition results in QT interval prolongation on electrocardiogram, a documented risk factor for potentially fatal cardiac arrhythmias such as Torsades de Pointes [1].

Research comparisons have demonstrated that seproxetine was equivalent in efficacy to fluoxetine but approximately sixteen times more potent than the R-enantiomer of norfluoxetine [1]. This compelling efficacy profile, coupled with its multi-receptor targeting capabilities, continues to drive research interest despite its discontinued clinical development, particularly in exploring structural modifications or novel formulations that might retain therapeutic benefits while eliminating cardiotoxic effects.

Conclusion and Research Implications

Seproxetine represents a pharmacologically distinct SSRI with a multi-target mechanism encompassing serotonin and dopamine transporter inhibition plus 5-HT2A/2C receptor antagonism. While cardiac safety concerns halted clinical development, ongoing research into charge-transfer complexation demonstrates promising approaches to enhance receptor binding affinity and potentially separate therapeutic effects from toxicity. The compound continues to serve as a valuable research tool for understanding SSRI mechanisms and developing novel antidepressant strategies with improved efficacy and safety profiles.

References

Comprehensive Technical Guide: Seproxetine (S-norfluoxetine) - Pharmacology, Development Challenges, and Research Directions

Introduction and Chemical Foundation

Seproxetine (S-norfluoxetine) represents a clinically significant metabolite of the widely prescribed antidepressant fluoxetine with distinct pharmacological advantages. As the S-enantiomer of norfluoxetine, seproxetine demonstrates remarkable stereoselectivity in its biological activity, being approximately 20 times more potent than its R-enantiomer counterpart in serotonin reuptake inhibition. [1] This metabolite is formed through N-demethylation of the parent fluoxetine molecule, resulting in a compound with enhanced receptor selectivity and potentially improved therapeutic characteristics. [2] The significance of seproxetine extends beyond its role as merely a metabolic byproduct, as research has revealed its unique neurosteroidogenic properties that may operate through mechanisms distinct from traditional serotonin reuptake inhibition. [3]

The molecular structure of seproxetine incorporates a chiral center that dictates its stereospecific interactions with biological targets, particularly the serotonin transporter protein. Chemically designated as (S)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, seproxetine shares the core structural elements of fluoxetine while exhibiting distinct binding affinities and metabolic profiles attributable to its specific stereochemical configuration. [2] [4] This molecular architecture facilitates its interactions not only with serotonin transporters but also with various enzyme systems including cytochrome P450 isoforms, particularly CYP2D6 and CYP2C9, which play crucial roles in its metabolic disposition and potential for drug-drug interactions. [5]

Table 1: Comparative Structural and Pharmacokinetic Properties of Seproxetine and Fluoxetine

| Property | Seproxetine (S-norfluoxetine) | Fluoxetine (Racemic) |

|---|---|---|

| Chemical Formula | C₁₆H₁₆F₃NO | C₁₇H₁₈F₃NO |

| Molecular Weight | 295.305 g·mol⁻¹ | 309.33 g·mol⁻¹ |

| Stereochemistry | S-enantiomer | Racemic mixture (S/R) |

| Active Metabolites | None identified | S-norfluoxetine (seproxetine) |

| Elimination Half-life | 4-16 days | 2-7 days (4-16 days for norfluoxetine) |

| Primary Metabolic Pathway | Glucuronidation, O-dealkylation | N-demethylation to norfluoxetine |

| Protein Binding | High (predicted) | High (94.5%) |

Pharmacology and Mechanism of Action

Multi-Target Mechanism

Seproxetine exhibits a complex pharmacological profile that extends beyond its primary classification as a Selective Serotonin Reuptake Inhibitor (SSRI). While its fundamental mechanism involves potent inhibition of serotonin transporters (SERT), research has revealed additional interactions with several key neurobiological targets. Unlike earlier SSRIs with relatively selective action, seproxetine demonstrates significant activity at dopamine transporters (DAT), 5-HT2A, and 5-HT2C receptors, suggesting a multi-modal mechanism of action that may contribute to its enhanced therapeutic efficacy. [6] This broad receptor engagement profile potentially underlies its robust antidepressant activity while also informing its side effect spectrum. The S-enantiomer specificity of seproxetine is particularly crucial to its pharmacological advantage, as it exhibits nearly 4 times greater selectivity for stimulating neurosteroid synthesis relative to serotonin reuptake inhibition compared to racemic fluoxetine. [2]

The molecular interactions of seproxetine with serotonin and dopamine transporters involve high-affinity binding to allosteric sites that modulates neurotransmitter reuptake kinetics. At the molecular level, seproxetine binds to the serotonin transporter with substantially greater affinity than its R-enantiomer counterpart, effectively increasing synaptic serotonin concentrations in key brain regions including the prefrontal cortex and limbic system. [1] Additionally, its action on 5-HT2A/2C receptors, which belong to the G-protein-coupled receptor (GPCR) superfamily, influences downstream signaling cascades that regulate neuronal excitability, neuroplasticity, and neuroendocrine function. [6] These receptors are known to play important roles in regulating anxiety, sleep patterns, mood, appetite, and neuroendocrine processes, potentially explaining the broad therapeutic applications of seproxetine beyond depression.

Neurosteroidogenic Effects

Emerging research has revealed that seproxetine possesses significant neurosteroidogenic properties that may operate independently of its effects on serotonin reuptake. Studies demonstrate that seproxetine can stimulate the production of allopregnanolone (Allo), a neuroactive steroid that positively modulates GABA-A receptor function, at doses significantly lower than those required for serotonin reuptake inhibition. [3] This specific pharmacological action potentially underlies the therapeutic benefits of seproxetine in conditions characterized by GABAergic dysfunction, including anxiety disorders, premenstrual dysphoria, and postpartum depression. The differential dose response between neurosteroidogenic effects and serotonin reuptake inhibition suggests that these actions may be mediated through distinct molecular mechanisms rather than representing a single continuum of activity.

The molecular basis for seproxetine's effect on neurosteroidogenesis appears to involve direct activation of 3α-hydroxysteroid dehydrogenase (3α-HSD), the enzyme responsible for converting 5α-dihydroprogesterone (5α-DHP) to allopregnanolone. Research indicates that seproxetine decreases the Km of 3α-HSD for its substrate 5α-DHP by 100-fold, thereby dramatically increasing the enzymatic efficiency of allopregnanolone production. [1] In contrast, seproxetine does not appear to directly activate 5α-reductase type I, the enzyme responsible for the preceding metabolic step in allopregnanolone synthesis. This specific enzyme activation property represents a potentially valuable therapeutic target for developing novel antidepressants with rapid onset of action and improved side effect profiles compared to conventional SSRIs.

Clinical Development History

Investigation and Discontinuation

Seproxetine underwent rigorous clinical investigation by Eli Lilly and Company in the 1990s as a potential antidepressant agent with promising pharmacological characteristics. Early research demonstrated that seproxetine was not only equivalent in efficacy to fluoxetine but also possessed significantly greater potency than its R-enantiomer counterpart. [2] The compelling preclinical data, including its favorable receptor binding profile and enhanced neurosteroidogenic activity, supported its advancement through early-stage clinical trials. However, during systematic evaluation, researchers identified a critical safety concern that would ultimately halt its development—a dose-dependent prolongation of the QT interval on electrocardiogram, representing delayed ventricular repolarization that predisposes to serious cardiac arrhythmias. [2] [6]

The specific cardiac liability of seproxetine was attributed to its inhibition of the KvLQT1 protein (also known as KCNQ1), which encodes the alpha subunit of the slow delayed rectifier potassium channel (IKs) responsible for terminating the cardiac action potential. [2] This channel inhibition prolongs the duration of the action potential, manifesting as QT interval prolongation on the surface ECG, which can predispose to the development of torsades de pointes, a potentially fatal polymorphic ventricular tachycardia. The risk-benefit assessment ultimately favored discontinuation of seproxetine development despite its promising antidepressant efficacy, reflecting the stringent safety requirements for chronically administered psychiatric medications, particularly in light of the availability of alternative treatments with more favorable cardiac safety profiles.

Cardiac Safety Concerns

The cardiac electrophysiological effects of seproxetine represent a classic example of drug-induced QT interval prolongation mediated by specific interference with cardiac ion channels. The KvLQT1 protein, which seproxetine inhibits, forms a critical component of the delayed rectifier potassium current (IKs) that facilitates repolarization of the ventricular action potential. [2] By blocking this channel, seproxetine delays ventricular repolarization, thereby increasing the duration of the action potential and refractoriness, which is reflected as QT interval prolongation on the electrocardiogram. This prolongation creates an electrophysiological substrate that is vulnerable to early afterdepolarizations and reentrant arrhythmias, most notably torsades de pointes.

The clinical significance of drug-induced QT prolongation is substantial, as it represents an established risk factor for sudden cardiac death, particularly in individuals with predisposing factors such as congenital long QT syndrome, electrolyte disturbances (hypokalemia, hypomagnesemia), structural heart disease, or concomitant administration of other QT-prolonging medications. [2] [6] The decision to discontinue seproxetine development reflects the regulatory scrutiny applied to drugs with this mechanism, particularly for chronic conditions like depression where alternatives exist. This safety concern continues to inform drug development approaches for psychotropic medications, with comprehensive cardiac safety assessments now standard in early phase clinical trials.

Experimental and Research Approaches

Charge-Transfer Complexation

Recent innovative research has explored charge-transfer (CT) complexation as a strategic approach to enhance the therapeutic efficacy of seproxetine while potentially mitigating its cardiac liabilities. This methodology involves forming electron donor-acceptor complexes between seproxetine (as the electron donor) and various π-electron acceptors, including picric acid (PA), dinitrobenzene (DNB), p-nitrobenzoic acid (p-NBA), 2,6-dichloroquinone-4-chloroimide (DCQ), 2,6-dibromoquinone-4-chloroimide (DBQ), and 7,7,8,8-tetracyanoquinodimethane (TCNQ). [6] These complexes are synthesized in a 1:1 molar ratio (SRX:π-acceptor) through reaction in appropriate solvents, with subsequent isolation and characterization of the solid CT complexes using advanced analytical techniques including thermogravimetric analysis (TGA/DTG), UV/Vis spectroscopy, and ¹H-NMR. [6]

The biological implications of these charge-transfer complexes are substantial, with research demonstrating enhanced binding affinities to key neurobiological targets. Molecular docking studies reveal that the CT complex formed between seproxetine and TCNQ (designated [(SRX)(TCNQ)]) exhibits superior binding characteristics to serotonin, dopamine, and TrkB kinase receptors compared to seproxetine alone. [6] Specifically, the [(SRX)(TCNQ)]-dopamine complex demonstrated the highest binding energy value in computational models, suggesting potentially enhanced therapeutic efficacy. Molecular dynamics simulations further confirmed that the [(SRX)(TCNQ)]-dopamine complex maintained superior conformational stability over a 100-ns simulation period compared to seproxetine alone, indicating more favorable pharmacokinetic and pharmacodynamic properties that might allow for lower dosing with reduced risk of cardiac side effects.

Molecular Docking and Dynamics Methodologies

The computational assessment of seproxetine and its charge-transfer complexes employs sophisticated molecular docking and dynamics simulations to predict and optimize their interactions with biological targets. The standard methodology involves preparing the structures of seproxetine and CT complexes in PDBQT format using OpenBabelIGUI software, followed by energy minimization using the PyRx-Python prescription 0.8 and MMFF94 force field with 500 optimization steps. [6] Three-dimensional crystal structures of key receptors (serotonin, dopamine, and TrkB kinase receptors) are obtained from the RCSB Protein Data Bank and prepared using BIOVIA Discovery Studio Visualizer, with Kollman charges calculated using AutoDock Tool to accurately represent electrostatic interactions.

Docking calculations are performed using AutoDock Vina, which employs an iterative genetic algorithm to sample potential binding conformations and calculate binding affinities. [6] The resulting docked poses are analyzed using Discovery Studio Visualizer to identify key molecular interactions including hydrogen bonding, hydrophobic contacts, π-π stacking, and electrostatic interactions. For dynamic assessment, molecular dynamics simulations are typically conducted over 100-ns timeframes at 300K to evaluate the stability of receptor-ligand complexes, with analysis of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), solvent-accessible surface area (SASA), and radius of gyration. These computational approaches provide valuable insights into the structural basis of seproxetine's interactions with its molecular targets, facilitating rational design of improved analogs with enhanced efficacy and reduced side effect profiles.

Table 2: Experimental Methodologies for Seproxetine Research

| Methodology | Application | Key Parameters |

|---|---|---|

| Charge-Transfer Complexation | Enhance binding affinity and stability | 1:1 SRX:π-acceptor ratio; Characterization by TGA, UV/Vis, ¹H-NMR |

| Molecular Docking | Predict binding modes and affinities | AutoDock Vina; Binding energy calculations; Interaction analysis |

| Molecular Dynamics Simulation | Assess complex stability and conformational changes | 100-ns trajectories; RMSD, RMSF, SASA analysis |

| Density Functional Theory (DFT) | Optimize molecular geometry | B-3LYP/6-311G++ basis set; Energy minimization |

| Spectrophotometric Analysis | Confirm charge-transfer interactions | Electronic absorption spectra (200-800 nm) |

Metabolic Profile and CYP450 Interactions

Metabolic Pathways

Seproxetine, as the active metabolite of fluoxetine, undergoes complex biotransformation through multiple hepatic pathways, primarily mediated by the cytochrome P450 (CYP450) enzyme system. The parent drug fluoxetine is metabolized to norfluoxetine (racemic mixture of R- and S-enantiomers) via N-demethylation, with CYP2D6 identified as the principal isoform responsible for this conversion, although CYP2C9 and possibly CYP2C19 also contribute to a lesser extent. [5] The metabolism of fluoxetine to norfluoxetine is stereoselective, with preferential metabolism of S-fluoxetine to S-norfluoxetine (seproxetine), contributing to the observed differences in plasma concentrations and pharmacological activity between the enantiomers. [5] Once formed, seproxetine undergoes further metabolism including glucuronidation and O-dealkylation, ultimately being converted to p-trifluoromethylphenol and subsequently transformed to hippuric acid, a glycine conjugate that is excreted in urine. [5]

The elimination characteristics of seproxetine contribute significantly to its clinical pharmacokinetics, with an exceptionally long elimination half-life ranging from 4 to 16 days. [2] [7] This prolonged half-life, which exceeds that of the parent drug fluoxetine (2-7 days), results from extensive tissue distribution, high protein binding, and limited clearance mechanisms. The stereoselective pharmacokinetics of seproxetine are particularly noteworthy, as under steady-state conditions, the plasma concentrations of S-norfluoxetine typically exceed those of R-norfluoxetine, contributing to the overall pharmacological profile during chronic fluoxetine administration. [1] Only approximately 2.5% of the administered fluoxetine dose is excreted unchanged in urine, emphasizing the critical role of metabolic conversion to seproxetine and subsequent elimination pathways in determining overall drug exposure. [5]

Figure 1: Metabolic Pathway of Fluoxetine to Seproxetine and Subsequent Elimination

Drug Interaction Potential

The CYP450 inhibition profile of seproxetine contributes significantly to the drug interaction potential of fluoxetine therapy. Seproxetine, particularly the S-enantiomer, functions as a high-affinity substrate and potent competitive inhibitor of CYP2D6, with documented Ki values of 68 nM for S-fluoxetine and 35 nM for S-norfluoxetine (seproxetine), reflecting their strong binding affinity to the enzyme. [5] This potent inhibition underlies the clinically significant interactions between fluoxetine/seproxetine and numerous CYP2D6 substrates, including tricyclic antidepressants, antipsychotics, beta-blockers, and opioid medications such as codeine and tramadol. The inhibition of CYP2D6 by seproxetine is remarkable for its prolonged duration, persisting for weeks after discontinuation of fluoxetine therapy, which correlates with the extended elimination half-life of both fluoxetine and its active metabolite. [5]

Beyond CYP2D6 inhibition, seproxetine contributes to fluoxetine's inhibition of other CYP450 enzymes, including moderate inhibition of CYP2C9 and mild to moderate effects on CYP2C19 and CYP3A4. [1] [5] This broad spectrum of CYP450 inhibition establishes fluoxetine (via seproxetine and the parent drug) as a significant perpetrator of pharmacokinetic drug interactions in clinical practice. The mechanism of CYP2D6 inhibition by seproxetine has been characterized as primarily competitive inhibition rather than mechanism-based inactivation, as evidenced by the lack of time-dependent increase in inhibitory potency and the absence of phenoconversion in pharmacogenetic studies. [5] This distinction is clinically relevant, as the inhibition is theoretically reversible upon dissociation of the enzyme-inhibitor complex, though the practical implications are limited by the persistent circulation of seproxetine due to its extended half-life.

Future Research Directions and Potential Applications

Cardiac Risk Mitigation Strategies

Current research initiatives are exploring innovative approaches to mitigate the cardiac liability of seproxetine while preserving its therapeutic efficacy. One promising strategy involves the development of structural analogs that retain the neurosteroidogenic and antidepressant properties of seproxetine while minimizing affinity for the KvLQT1 potassium channel. Research indicates that derivatives of S-fluoxetine and S-norfluoxetine (seproxetine) can be designed to act with high potency and specificity on brain neurosteroid expression at doses devoid of significant action on cardiac ion channels. [3] These modified compounds represent a potential new class of pharmacological tools important for the management of anxiety, mood disorders, dysphoria, fear, and impulsive aggression without the associated cardiac risks. The structural determinants of KvLQT1 binding are being systematically investigated through molecular modeling and structure-activity relationship studies to inform rational drug design.

Alternative delivery approaches represent another strategy to optimize the therapeutic index of seproxetine. Investigations into transdermal delivery systems for fluoxetine (which would similarly deliver seproxetine as the active metabolite) have demonstrated the feasibility of maintaining stable plasma concentrations with reduced peak-trough fluctuations, potentially minimizing concentration-dependent cardiac effects. [1] Formulation scientists have developed fluoxetine-loaded drug-in-adhesive (DIA) patch systems using DuroTak 87-502B, with permeability enhanced by chemical penetration enhancers such as isopropyl myristate and limonene. These systems have demonstrated the ability to maintain plasma concentrations within the therapeutic range for extended periods (36 hours) in animal models, with predicted human steady-state concentrations (55.79 ng/mL) aligning well with established therapeutic levels. [1] Such controlled-release approaches might allow for maintained efficacy while avoiding the peak concentrations associated with QT interval prolongation.

Enhanced Efficacy Through Complexation

The previously discussed charge-transfer complexation approach represents a particularly innovative direction for enhancing seproxetine's therapeutic profile. This methodology capitalizes on the electron-donating properties of seproxetine to form stable complexes with various π-electron acceptors, resulting in materials with modified physicochemical properties including enhanced stability, altered solubility, and improved membrane permeability. [6] Beyond the previously mentioned TCNQ complex, researchers have systematically investigated complexes with multiple acceptor molecules, finding that the specific choice of acceptor component allows fine-tuning of the pharmacological properties of the resulting complex. Density functional theory (DFT) calculations at the B-3LYP/6-311G++ level have been employed to optimize the geometry of these CT complexes and compute their electronic properties, facilitating rational design of complexes with predetermined characteristics. [6]

The biological performance of these charge-transfer complexes extends beyond enhanced receptor binding affinity to include improved pharmacokinetic properties. Research indicates that the complexation approach can modify the distribution and metabolism patterns of seproxetine, potentially reducing the formation of undesirable metabolites or altering tissue distribution to enhance central nervous system delivery while reducing cardiac exposure. [6] Additionally, the complexation strategy may provide a platform for combination therapy by selecting acceptor molecules with intrinsic therapeutic benefits, thereby creating dual-acting therapeutic agents within a single molecular complex. This approach represents a convergence of pharmaceutical materials science and medicinal chemistry that may unlock the full therapeutic potential of seproxetine while circumventing the safety concerns that halted its initial development.

Conclusion

Seproxetine (S-norfluoxetine) represents a pharmacologically sophisticated molecule with unique characteristics that distinguish it from both its parent compound fluoxetine and its R-enantiomer counterpart. Its multi-target mechanism, engaging serotonin and dopamine transporters along with 5-HT2A/2C receptors and neurosteroidogenic enzymes, provides a compelling pharmacological profile for mood and anxiety disorders. The discontinuation of clinical development due to cardiac safety concerns illustrates the critical importance of comprehensive safety assessment in drug development, particularly for chronic medications where risk-benefit considerations extend beyond mere efficacy.

References

- 1. Seproxetine - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Seproxetine [en.wikipedia.org]

- 3. Seproxetine - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. Showing metabocard for Norfluoxetine (HMDB0060551) [hmdb.ca]

- 5. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 ... [pmc.ncbi.nlm.nih.gov]

- 6. Increasing the Efficacy of Seproxetine as an ... [mdpi.com]

- 7. Seproxetine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

Chemical Identity and Basic Properties

The table below summarizes the core chemical and developmental information for seproxetine.

| Property | Description |

|---|---|

| Generic Name | Seproxetine [1] |

| Synonym | (S)-norfluoxetine [1] |

| Chemical Name | (3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine [1] |

| Formula | C₁₆H₁₆F₃NO [1] |

| Molecular Weight | 295.305 g/mol [1] |

| Modality | Small Molecule [1] |

| Parent Drug | Active metabolite of fluoxetine [1] [2] |

| Development Status | Investigational; development not completed, never marketed [1] |

| Manufacturer | Eli Lilly (under investigation) [1] |

Pharmacology and Mechanism of Action

- Primary Mechanism: Seproxetine is classified as a selective serotonin reuptake inhibitor (SSRI) [1]. Its primary mechanism is to inhibit the serotonin transporter (SERT), a protein responsible for reuptaking serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron [1] [3].

- Therapeutic Rationale: The therapeutic effect of SSRIs is hypothesized to stem from the increased availability of serotonin in the synaptic cleft, which enhances serotonergic neurotransmission. This action is linked to the "monoamine hypothesis" of depression, though the exact therapeutic mechanism is complex and involves downstream neural adaptations over time [3] [4].

- Stereoselectivity: As the (S)-enantiomer of norfluoxetine, seproxetine is the more pharmacologically potent stereoisomer. Research into fluoxetine and its derivatives has shown that the (S)-enantiomers possess greater potency in both serotonin reuptake inhibition and in other biological activities, such as the activation of neurosteroidogenesis, which may be distinct from their SSRI activity [2].

The following diagram illustrates the core mechanism of SSRIs like seproxetine in the serotonergic synapse.

Diagram of the SSRI mechanism of action. Seproxetine inhibits the serotonin transporter (SERT), increasing serotonin (5-HT) availability in the synaptic cleft.

Pharmacokinetic Profile

Available pharmacokinetic data for seproxetine is limited, but its long half-life is a key characteristic.

| Parameter | Value / Description | Notes |

|---|---|---|

| Half-Life | 4 - 16 days [1] | This exceptionally long half-life is shared with its parent compound, fluoxetine, and the (S)-norfluoxetine metabolite [2]. |

| Absorption | Not Available | |

| Volume of Distribution | Not Available | |

| Protein Binding | Not Available | |

| Route of Elimination | Not Available | |

| Clearance | Not Available |

The long half-life has significant clinical implications. For fluoxetine, it allows for once-weekly dosing in a specialized formulation and results in fewer adverse effects from missed doses, a characteristic that would likely extend to seproxetine [2].

Experimental and Analytical Protocols

While specific protocols for seproxetine were not detailed in the search results, the following method for determining SSRIs in pharmaceutical formulations provides a relevant example of a high-throughput analytical technique.

- Method: Green and High-Throughput Microwell Spectrophotometric Assay (MW-SPA) [5]

- Principle: This assay is based on the derivatization of SSRIs via their primary or secondary amino groups with 1,2-naphthoquinone-4-sulphonate (NQS) in an alkaline medium, forming orange-colored N-substituted naphthoquinone products [5].

- Workflow:

- Reaction: The SSRI is reacted with NQS in a 96-microwell plate.

- Measurement: The absorbance of the colored reaction product is measured using a microplate reader.

- Wavelength: Measurements are taken at the maximum absorbance wavelength, which is 490 nm for secondary amine SSRIs like fluoxetine (and by structural analogy, seproxetine) [5].

- Validation: The method has been validated for linearity, precision, and accuracy, making it suitable for rapid routine application in pharmaceutical quality control [5].

Research Context and Potential

Seproxetine's development history and unique properties point to specific research contexts.

- Investigational History: Seproxetine was investigated by Eli Lilly for the treatment of depression but its development was halted and it was never marketed [1]. This places it in the category of an experimental tool for pharmacological research rather than a clinical agent.

- Research on Enantiomers: Studies on fluoxetine and norfluoxetine enantiomers have revealed that they can induce effects, such as the activation of neurosteroidogenesis and the normalization of behavioral deficits, at doses that do not significantly affect serotonin reuptake [2]. This suggests that derivatives like (S)-sepoxetine may represent a class of pharmacological tools with mechanisms that are distinct from classic SSRIs, potentially useful for managing anxiety, mood disorders, and impulsive aggression [2].

References

- 1. Seproxetine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Seproxetine - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI [ncbi.nlm.nih.gov]

- 5. Development and Validation of Green and High-Throughput ... [pmc.ncbi.nlm.nih.gov]

Enhancing Seproxetine via Charge-Transfer Complexation

Seproxetine (SRX) is a potent selective serotonin reuptake inhibitor and the active metabolite of fluoxetine. Its development was largely halted due to serious cardiac side effects, such as QT prolongation [1] [2]. Recent research explores charge-transfer (CT) complexation as a method to chemically modify seproxetine, aiming to improve its efficacy and potentially overcome these drawbacks [1] [2].

A 2022 study created CT complexes by reacting seproxetine (the electron donor) with various π-electron acceptors. The resulting solid complexes were isolated and characterized [1] [2]. The table below summarizes the key acceptors used and the absorption characteristics of the formed complexes.

| π-Electron Acceptor | Abbreviation | Observed Charge-Transfer λmax (nm) in Methanol [3] |

|---|---|---|

| Picric Acid | PA | 340 nm & 436 nm |

| Dinitrobenzene | DNB | 351 nm |

| p-Nitrobenzoic Acid | p-NBA | 353 nm |

| 2,6-Dichloroquinone-4-chloroimide | DCQ | 528 nm |

| 2,6-Dibromoquinone-4-chloroimide | DBQ | 540 nm |

| 7,7,8,8-Tetracyanoquinodimethane | TCNQ | 745 nm & 833 nm |

Experimental Protocol Overview

The following diagram outlines the general workflow for the synthesis and analysis of seproxetine charge-transfer complexes:

Key Methodological Details:

- Synthesis: Complexes were synthesized as 1:1 molar reactions by dissolving the seproxetine donor and individual π-electron acceptors. The mixtures were agitated for one hour at room temperature. The resulting precipitate was filtered, washed with minimal dichloromethane, and dried under vacuum [1] [2].

- Instrumental Analysis: The study used thermogravimetric analysis (TGA), UV/Vis spectrometry, and NMR to characterize the solid complexes [1].

- Computational Studies:

- Molecular Docking: The binding interactions of SRX and its CT complexes were tested against three protein receptors (serotonin, dopamine, and TrkB kinase) using AutoDock Vina [1].

- Molecular Dynamics (MD): The stability of the docked complexes was evaluated using a 100 ns MD simulation with the GROMACS package and the GROMOS96 43a1 force field [1].

- Density Functional Theory (DFT): The optimized geometry of the CT complexes was calculated at the B-3LYP/6-311G++ level of theory to determine their minimal energy structures [1].

Key Research Findings

The experimental data confirmed that the [(SRX)(TCNQ)] complex showed superior performance in computational models.

| Tested Compound | Receptor | Binding Energy (kcal/mol) | Key Finding |

|---|---|---|---|

| SRX alone | Dopamine | Not Specified | Baseline binding [1] |

| [(SRX)(TCNQ)] CT Complex | Dopamine | Highest | More efficient binding than SRX alone [1] |

| SRX alone | Serotonin | Not Specified | Baseline binding [1] |

| [(SRX)(TCNQ)] CT Complex | Serotonin | Not Specified | More efficient binding than SRX alone [1] |

| SRX alone | TrkB Kinase | Not Specified | Baseline binding [1] |

| [(SRX)(TCNQ)] CT Complex | TrkB Kinase | Not Specified | More efficient binding than SRX alone [1] |

The molecular dynamics simulation revealed that while both the SRX-dopamine and the [(SRX)(TCNQ)]-dopamine (CTcD) complexes maintained stable conformations, the CTcD complex was more stable [1]. This suggests that charge-transfer complexation could be a viable strategy to enhance the molecular interactions and stability of seproxetine.

A Note on Thermal Stability Data

The search results did not contain a direct thermal stability analysis (e.g., TGA/DTG data) for pure seproxetine. The discussed research uses thermogravimetric analysis as one of several tools to characterize the new, solid charge-transfer complexes, not the parent drug itself [1].

For formal thermal stability assessment, the general standard is ASTM E2550, which defines thermal stability as the temperature at which a material begins to decompose, as determined by thermogravimetry [4]. Conducting such an analysis on seproxetine would require experimental testing.

References

- 1. Increasing the Efficacy of Seproxetine as an Antidepressant ... [pmc.ncbi.nlm.nih.gov]

- 2. Increasing the Efficacy of Seproxetine as an ... [mdpi.com]

- 3. Solution, and solid investigations on the charge–transfer ... [sciencedirect.com]

- 4. Thermal Stability - NETZSCH Analyzing & Testing [analyzing-testing.netzsch.com]

Comprehensive Technical Profile of Seproxetine: Fluoxetine's Active Metabolite

Chemical and Pharmacological Identity

Seproxetine, scientifically known as (S)-norfluoxetine, is the single S-enantiomer of norfluoxetine, which itself is the primary active metabolite of the widely prescribed antidepressant fluoxetine [1]. As a selective serotonin reuptake inhibitor (SSRI), seproxetine exhibits distinct pharmacological properties that differ from its parent compound and the racemic mixture.

Key Chemical Characteristics:

- IUPAC Name: (S)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine

- Molecular Formula: C₁₆H₁₆F₃NO

- Molar Mass: 295.305 g·mol⁻¹ [1]

- CAS Number: Not specified in sources

- DrugBank Accession: Not specified in sources

The chirality of seproxetine is pharmacologically significant, as it demonstrates nearly 4-fold greater selectivity for stimulating neurosteroid synthesis relative to serotonin reuptake inhibition compared to fluoxetine [1]. This enhanced selectivity profile suggested potential clinical advantages that prompted further investigation as a novel antidepressant candidate.

Metabolic Pathway and Pharmacokinetic Relationship with Fluoxetine

The metabolic relationship between fluoxetine and its metabolites involves complex enzymatic processes that yield active compounds with distinct pharmacological profiles.

Figure 1: Metabolic pathway from fluoxetine to seproxetine via CYP450-mediated N-demethylation

Metabolic Transformation

Fluoxetine undergoes hepatic N-demethylation primarily mediated by cytochrome P450 enzymes (particularly CYP2D6) to form racemic norfluoxetine [2] [3]. This metabolic process involves the removal of a methyl group from the fluoxetine molecule [1]. The resulting norfluoxetine exists as a racemic mixture containing both R- and S-enantiomers in equal proportions, with the S-enantiomer being identified as seproxetine [1].

Comparative Pharmacokinetics

Table 1: Pharmacokinetic comparison of fluoxetine and its metabolites

| Compound | Elimination Half-Life | Protein Binding | Volume of Distribution | Metabolic Activity |

|---|---|---|---|---|

| Fluoxetine | 1-4 days [4] | ~94% [5] | 20-42 L/kg [5] | SSRI with moderate potency |

| Norfluoxetine (racemic) | 7-15 days [4] | High (similar to fluoxetine) | Extensive tissue distribution | SSRI with varying enantiomer potency |

| Seproxetine ((S)-norfluoxetine) | 4-16 days [1] | Presumed high (inferred) | Presumed extensive (inferred) | Most potent SSRI activity |

The extended elimination half-life of seproxetine, ranging from 4-16 days, contributes to a prolonged pharmacological effect [1]. This extended half-life is particularly relevant when considering the complete washout period necessary when switching antidepressants or managing drug-drug interactions.

Receptor Binding Profile and Pharmacodynamic Properties

Seproxetine exhibits a complex receptor interaction profile that extends beyond its primary mechanism as a serotonin reuptake inhibitor.

Primary Mechanism: Serotonin Transporter Inhibition

As an SSRI, seproxetine's primary mechanism involves potent inhibition of the serotonin transporter (SERT), thereby increasing synaptic concentrations of serotonin. Research indicates that seproxetine is approximately 16 times more potent than the R-enantiomer of norfluoxetine in its serotonin reuptake inhibition activity [1].

Secondary Binding Properties

Seproxetine demonstrates activity at multiple receptor systems:

- Dopamine transporter inhibition [1]

- 5-HT₂A and 5-HT₂C receptor antagonism [1]

- Potential activity at other monoamine systems

This multi-receptor profile may contribute to both therapeutic effects and side effect manifestations, distinguishing it from other SSRIs with cleaner receptor profiles.

Neurosteroid Effects

A particularly distinctive property of seproxetine is its enhanced selectivity for stimulating neurosteroid synthesis relative to serotonin reuptake inhibition. This activity is nearly four times greater than that of fluoxetine [1]. The neurosteroid-modulating properties may contribute to additional therapeutic benefits beyond conventional SSRI activity, potentially influencing mood stabilization and stress response systems.

Analytical Methods and Experimental Protocols

Chiral Separation and Quantification

The analysis of seproxetine in biological matrices requires specialized chiral separation techniques due to the presence of enantiomeric forms.

Representative Chromatographic Method:

- Column Type: Cyclobond I 2000 Ac (chiral stationary phase)

- Mobile Phase: Methanol and 0.3% triethylamine buffer (pH 5.6)

- Sample Preparation: Solid-phase extraction (SPE) with dichloromethane-isopropanol-ammonia elution, followed by evaporation and reconstitution [2]

- Application: Determination of plasma, urine, and vitreous humour concentrations in rabbit studies [2]

This method successfully demonstrated enantioselective quantification, with studies revealing that after 24 hours, only R-norfluoxetine remained detectable in plasma, while vitreous humour samples showed no detectable concentrations at any time point [2].

Synthetic Methodology

The efficient synthesis of radiolabeled seproxetine has been documented for research applications. Wheeler (1992) described an efficient synthesis of S-γ-[(4-trifluoromethyl)-phenoxy]benzenepropanamine-[1-¹⁴C] maleate, an important metabolite of fluoxetine hydrochloride [1]. This synthetic pathway enables the production of labeled compounds for metabolic tracking and distribution studies.

Clinical Development and Discontinuation Rationale

Seproxetine was initially investigated by Eli Lilly and Company as a potential antidepressant agent with promising pharmacological characteristics [1]. Early investigations demonstrated that its efficacy was equivalent to fluoxetine, while offering significantly greater potency than the R-enantiomer of norfluoxetine [1].

Cardiac Safety Concerns

The development of seproxetine was ultimately discontinued due to concerning cardiac safety findings [1]. Specifically, the compound was found to inhibit the KvLQT1 protein, which plays a critical role in cardiac repolarization through regulation of the potassium ion channel responsible for the QT interval [1].

Mechanism of Cardiac Toxicity

- Target: KvLQT1 potassium channel protein

- Effect: Prolongation of the QT interval on electrocardiogram

- Risk: Potential for life-threatening cardiac arrhythmias, including torsades de pointes

This inhibitory effect on cardiac repolarization represented a significant safety concern that outweighed the potential therapeutic benefits, leading to termination of clinical development despite promising antidepressant efficacy [1].

Environmental Fate and Ecotoxicological Considerations

As a metabolite of fluoxetine, seproxetine enters the environment through human excretion and wastewater treatment processes, warranting consideration of its ecological impact.

Environmental Persistence

- Persistence in Soil: Fluoxetine and norfluoxetine demonstrate no detectable degradation in biosolids-amended soil mesocosm experiments after three years of monitoring [3]

- Sediment Adsorption: Rapid adsorption and dissipation from water into sediments (between 1.3 and 2.7 days) [3]

- Aqueous Stability: Extended half-life in sediment-free fluoxetine solution (112-133 days) when irradiated with UV-A and B lamps [3]

Ecotoxicological Profile

- Bioaccumulation Potential: Demonstrated accumulation in fatty tissue of freshwater fish, particularly in brain tissue [3]

- Behavioral Effects: Studies report anxiety-like behavior in adult male fathead minnow (P. promelas) [3]

- Risk Assessment: Environmental risk quotients (RQ values) range from 0.05 to 0.09, suggesting moderate environmental hazard [3]

Research Applications and Future Directions

Despite its discontinued clinical development, seproxetine remains a valuable research tool for several applications:

Pharmacological Probes

- Receptor Characterization: Study of serotonin transporter structure-function relationships

- Enantioselective Metabolism: Investigation of stereoselective drug metabolism principles

- Neurosteroid Research: Exploration of neurosteroid-mediated antidepressant mechanisms

Comparative SSRI Pharmacology

The distinct properties of seproxetine facilitate comparative studies of intra-class variations among SSRIs, contributing to structure-activity relationship understanding and potentially informing the development of future antidepressants with improved safety profiles.

Conclusion

References

- 1. - Wikipedia Seproxetine [en.wikipedia.org]

- 2. Seproxetine - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. sciencedirect.com/topics/medicine-and-dentistry/ seproxetine [sciencedirect.com]

- 4. Clinical pharmacokinetics of fluoxetine [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and Pharmacodynamics [mdpi.com]

Experimental Protocol for Ionization Potential (I_D) Calculation

The ionization potential of seproxetine was determined using spectroscopic analysis of its charge-transfer complexes with various π-electron acceptors. The table below summarizes the core experimental parameters as reported in the study [1]:

| Parameter | Description / Value |

|---|---|

| Method | Charge-Transfer (CT) Complexation |

| Medium | Liquid (for spectroscopic measurement) |

| Key Calculation | Ionization potential (I_D) from CT energy (E_CT) |

| Mathematical Relation | I_D (eV) = 5.76 + 1.53 × 10^-4 E_CT (cm^-1) |

| π-electron Acceptors Used | PA, DNB, p-NBA, DCQ, DBQ, TCNQ |

The following diagram outlines the workflow from complex formation to the final calculation of the ionization potential:

Experimental workflow from CT complex formation to ionization potential calculation.

Quantitative Data and Results

The researchers calculated the ionization potential (I_D) for seproxetine by forming CT complexes with six different π-electron acceptors. The values were consistent across the different acceptors [1].

| π-electron Acceptor | Abbreviation | Ionization Potential (I_D) of Seproxetine (eV) |

|---|---|---|

| Picric Acid | PA | 4.72 |

| Dinitrobenzene | DNB | 4.68 |

| p-Nitrobenzoic Acid | p-NBA | 4.71 |

| 2,6-Dichloroquinone-4-chloroimide | DCQ | 4.73 |

| 2,6-Dibromoquinone-4-chloroimide | DBQ | 4.73 |

| 7,7,8,8-Tetracyanoquinodimethane | TCNQ | 4.70 |

The average ionization potential of seproxetine calculated from this experimental data is approximately 4.71 eV [1].

Key Technical Details

This methodology relies on the properties of Charge-Transfer complexes [2] [1]:

- Stoichiometry: The interaction between seproxetine (donor) and each π-electron acceptor was confirmed to have a 1:1 ratio.

- Linearity: A linear relationship exists between the energy of the CT band and the ionization potential of the electron donor, which allows for the application of the empirical formula.

References

Seproxetine research chemical source

What is Seproxetine?

Seproxetine (also known as (S)-norfluoxetine) is the S-enantiomer of norfluoxetine, which is the active N-demethylated metabolite of the widely prescribed antidepressant fluoxetine [1] [2].

The table below summarizes its core profile:

| Attribute | Description |

|---|---|

| Classification | Selective Serotonin Reuptake Inhibitor (SSRI) [1] [2] |

| Status | Experimental; development was discontinued and never marketed [1] [2]. |

| Key Features | More potent serotonin reuptake inhibitor than fluoxetine and the R-norfluoxetine enantiomer [3] [2]. Also inhibits dopamine transporters and 5-HT2A/2C receptors [3] [4] [2]. |

| Reason for Discontinuation | Inhibition of cardiac KvLQT1/KCNQ1 potassium channels, leading to QT interval prolongation and serious cardiac side effects [3] [4] [2]. |

Current Research Focus: Charge-Transfer Complexation

The most recent and prominent research direction involves forming charge-transfer (CT) complexes of Seproxetine. The goal is to create a new molecular entity with improved efficacy and a potentially safer profile [3] [4] [5].

This approach involves reacting Seproxetine (the electron donor) with various π-electron acceptors to form new solid compounds. Researchers use computational methods to predict how these new complexes will interact with biological targets.

Experimental Protocol: Synthesis & Characterization of CT Complexes

The methodology below is adapted from recent research publications [3] [4]:

1. Synthesis

- Prepare a solution of Seproxetine donor in methanol.

- Prepare separate solutions of π-electron acceptors (e.g., Picric Acid (PA), Dinitrobenzene (DNB), TCNQ) in methanol.

- Mix the Seproxetine solution with each acceptor solution in a 1:1 molar ratio.

- Stir the mixtures at room temperature for about one hour.

- Filter the resulting precipitate, wash it with a small amount of dichloromethane, and dry it under vacuum.

2. Characterization

- Spectrophotometric Analysis: Confirm the formation of CT complexes and their 1:1 stoichiometry by observing new absorption bands in the UV-Vis spectrum that are not present in the individual donor or acceptor spectra.

- Thermal Analysis (TGA/DTG): Assess the thermal stability and decomposition patterns of the solid complexes.

- Spectroscopic Analysis (¹H-NMR): Further characterize the structure of the synthesized complexes.

The workflow for this research is summarized in the following diagram:

Key Quantitative Findings from Recent Research

The table below summarizes data from a 2022 study that synthesized and evaluated various Seproxetine CT complexes [3] [5]:

| π-Electron Acceptor | Observed CT Band (λmax in nm) | Key Finding from Molecular Docking |

|---|---|---|

| TCNQ | 745, 833 | The [(SRX)(TCNQ)] complex showed the highest binding energy against dopamine, serotonin, and TrkB kinase receptors, and formed the most stable complex in molecular dynamics simulations. |

| DBQ | 540 | Data available in the study, but the complex was less effective than the TCNQ complex. |

| DCQ | 528 | Data available in the study, but the complex was less effective than the TCNQ complex. |

| p-NBA | 353 | Data available in the study, but the complex was less effective than the TCNQ complex. |

| DNB | 351 | Data available in the study, but the complex was less effective than the TCNQ complex. |

| PA | 340, 436 | Data available in the study, but the complex was less effective than the TCNQ complex. |

Implications for Researchers

The charge-transfer complexation strategy represents a promising approach to drug optimization. Key takeaways for research and development professionals include:

- Safety Profile Enhancement: The primary goal is to create a modified drug with reduced cardiac side effects, potentially by altering its interaction with the hERG/KCNQ1 channel [3] [2].

- Efficacy Improvement: Computational models suggest that certain complexes, particularly [(SRX)(TCNQ)], may bind more effectively to key neurological receptors than Seproxetine alone [3] [5].

- Novel Compound Development: This method can generate new chemical entities with unique physical, chemical, and biological properties from an existing molecule [4].

References

- 1. Seproxetine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. - Wikipedia Seproxetine [en.wikipedia.org]

- 3. Increasing the Efficacy of Seproxetine as an Antidepressant ... [pmc.ncbi.nlm.nih.gov]

- 4. Solution, and solid investigations on the charge–transfer ... [sciencedirect.com]

- 5. Increasing the Efficacy of Seproxetine as an ... [mdpi.com]

HPLC Method Development for Paroxetine HCl

Developing a robust HPLC method for paroxetine requires a systematic approach to separate the active pharmaceutical ingredient from its related compounds and impurities.

Table 1: Systematic Method Development Approach [1]

| Development Step | Key Considerations for Paroxetine | Recommended Starting Points |

|---|---|---|

| 1. Selection of HPLC Mode & Initial System | Sample polarity, detection needs, literature review. | Reversed-Phase (RP) HPLC with C18 column and UV detection (≈295 nm) [2] [1]. |

| 2. Selection of Initial Conditions | Achieving adequate retention for all analytes (k' between 0.5 and 15). | Binary mobile phase (e.g., acetonitrile/water buffer). Scout with a broad gradient (e.g., 5-90% organic in 5 min) [2] [1]. |

| 3. Selectivity Optimization | Achieving peak resolution by adjusting parameters that affect separation. | Systematically vary column chemistry (C18, Phenyl), mobile phase pH (critical for basic drugs), and organic modifier (ACN vs. MeOH) [2] [1]. |

| 4. System Optimization | Balancing analysis time, resolution, and backpressure. | Adjust flow rate, column temperature, and gradient slope after selectivity is achieved [1]. |

A systematic screening protocol that monitors combinations of column chemistry, organic modifier, and mobile phase pH is highly effective. For paroxetine, which is a basic compound, high-pH mobile phases (e.g., pH 10) often provide better retention and resolution of related compounds compared to low pH [2]. The workflow for this systematic approach is as follows:

Detailed Experimental Protocols

Standard and Sample Preparation

- Standard Solution (for assay): Prepare paroxetine hydrochloride at a concentration of 0.4 mg/mL using the mobile phase or a suitable solvent like 50:50 methanol-water [2] [3].

- Related Compounds/Impurities Solution: Prepare stock solutions of related compounds at a known concentration (e.g., 100 μg/mL). Spike them into the main sample at a level of 0.1% with respect to the paroxetine concentration to emulate impurity profiles [2].

- Tablet Sample Extraction: Finely powder and weigh 20 tablets. Transfer a portion equivalent to 100 mg of paroxetine to a volumetric flask. Dissolve in and dilute with methanol or water, using sonication and shaking to aid extraction. Filter before injection, discarding the first portion of the filtrate [4] [5].

Chromatographic Conditions for a Validated Stability-Indicating Method

The conditions below are adapted from a validated method for 20 mg paroxetine tablets [3].

Table 2: Example of Validated HPLC Conditions for Paroxetine Tablets [3]

| Parameter | Specification |

|---|---|

| Column | C18 (e.g., Inertsil, 5 μm, 15 cm x 4.6 mm) |

| Mobile Phase | 10 mM 1-decane sulfonic acid sodium salt + 10 mM NaH₂PO₄ (pH 3.0) : Acetonitrile (60:40, v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 235 nm |

| Injection Volume | 10-20 μL |

| Column Temperature | Ambient or controlled (e.g., 35°C) |

UHPLC Method for Enhanced Throughput

Using UHPLC with smaller particle sizes (e.g., 1.7 μm) can dramatically reduce analysis time. One developed method achieved separation of paroxetine and its related compounds in under 5 minutes—a significant improvement over traditional HPLC methods, which could take over 180 minutes [2].

- Column: 50 mm x 2.1 mm, 1.7-μm C18 column (e.g., ACQUITY UPLC BEH C18).

- Mobile Phase: 20 mM ammonium bicarbonate buffer (pH 10) and acetonitrile with a gradient elution.

- Flow Rate: 0.5 mL/min.

- Detection: 295 nm [2].

Method Validation as per ICH Guidelines

Any analytical method must be validated to ensure it is suitable for its intended purpose. The following table summarizes the key validation parameters and typical acceptance criteria for a paroxetine HCl purity method.

Table 3: Method Validation Parameters and Acceptance Criteria [1] [6]

| Validation Parameter | Assessment Procedure & Acceptance Criteria |

|---|---|

| Specificity | Method should resolve paroxetine from all related compounds and degradation products. Proven via forced degradation studies (acid, base, oxidation, heat, light) [7]. |

| Accuracy/Recovery | Spiked recovery of impurities at various levels (e.g., 0.05-0.15%). Recovery should be within 80-120% [6]. |

| Precision | Repeatability: RSD ≤ 1.0% for assay [1]. Intermediate Precision: RSD ≤ 2.0% for same sample on different days/different analysts [1]. | | Linearity & Range | Linear response from LOQ to 120% or 150% of the specification level. Correlation coefficient (r²) should be > 0.999 [6]. | | Limit of Quantification (LOQ) | The lowest level that can be quantified with suitable precision (RSD ≤ 5%) and accuracy (80-120%). Often targeted at 0.05-0.1% for impurities [6]. | | Robustness | Method should withstand small, deliberate variations in pH, mobile phase composition, temperature, and flow rate without significant impact [7]. |

Advanced and Alternative Techniques

- Micellar Liquid Chromatography (MLC) for Biological Samples: This technique uses a surfactant (e.g., Sodium Dodecyl Sulfate) in the mobile phase, allowing for the direct injection of plasma and urine samples without complex pre-treatment. It is a green and efficient alternative for therapeutic drug monitoring or pharmacokinetic studies of paroxetine [8].

- Spectrophotometric Methods: While not chromatographic, simple UV-Vis methods have been developed for dosage forms. These are based on derivatization reactions with reagents like 1,2-naphthoquinone-4-sulphonate (NQS) or 2,4-dinitrofluorobenzene (DNFB). They are cost-effective for routine quality control but may lack the specificity of HPLC for separating impurities [4] [5].

References

- 1. Development and HPLC for Pharmaceutical Analysis Method Validation [pharmtech.com]

- 2. Development and Validation of a UHPLC Method ... [chromatographyonline.com]

- 3. Method development and validation for the HPLC assay ... [pubmed.ncbi.nlm.nih.gov]

- 4. Spectrophotometric Determination of the Antidepressants ... [pmc.ncbi.nlm.nih.gov]

- 5. Simple Spectrophotometric Method for Determination of ... [pmc.ncbi.nlm.nih.gov]

- 6. Characterization and Analytical Method for Potential... Validation [pmc.ncbi.nlm.nih.gov]

- 7. Development and validation of a stability indicating rp- hplc of... method [ijpsr.com]

- 8. Determination of selective serotonin reuptake inhibitors in ... [sciencedirect.com]

FTIR Spectral Data of Seproxetine and Its Complexes

The table below summarizes the key FTIR absorption bands for pure Seproxetine (SRX) and the observed changes upon the formation of charge-transfer (CT) complexes with various π-electron acceptors [1] [2].

| Sample Description | Observed FTIR Bands (cm⁻¹) and Assignments | Key Observations & Interpretation |

|---|

| Pure Seproxetine (SRX) Donor [1] | ~3500 (N–H stretch) ~1590 (C=C stretch) | These bands establish the baseline spectrum of the pure drug. | | SRX-CT Complexes (e.g., with PA, DNB, p-NBA, DCQ, DBQ, TCNQ) [1] | • Disappearance of the ~3500 cm⁻¹ (N–H stretching) band. • Shift of the C=C stretching band from ~1590 cm⁻¹ to 1569–1537 cm⁻¹. • Shift of the C–N stretching vibration to 1349–1324 cm⁻¹. | The disappearance of the N–H stretch and the shifts in C=C and C–N bands provide strong evidence that the nitrogen atom of Seproxetine's secondary amine group (-NH-) is the site of interaction with the acceptors, forming n–π type complexes [1]. |

Experimental Protocol for FTIR Analysis

- 1. Synthesis of Solid CT Complexes: Seproxetine donor was reacted with individual π-electron acceptors (Picric Acid, Dinitrobenzene, etc.) in a 1:1 molar ratio in a suitable solvent (e.g., methanol) at room temperature for about one hour. The formed solid precipitate was filtered, washed with a minimal amount of dichloromethane, and dried under vacuum over an anhydrous desiccant like CaCl₂ [2].

- 2. FTIR Measurement: The FTIR spectra of the pure Seproxetine and the isolated solid CT complexes were recorded. The research does not specify the exact sample preparation method, but standard techniques for solid samples include [3]:

- KBr Pellet Method: A small quantity of the dried sample is mixed with potassium bromide (KBr) and compressed into a transparent pellet.

- ATR (Attenuated Total Reflectance): The solid powder is placed directly on a diamond crystal and measured with minimal preparation.

- 3. Data Interpretation: The spectrum of the pure drug is compared to the spectra of the CT complexes. Key changes, such as the disappearance, weakening, or shifting of characteristic bands (like N–H stretch), are identified to confirm complex formation and deduce the donor site [1] [3].

Charge-Transfer Complexation Workflow

A Practical Note for Researchers

It is important to note that the available data characterizes Seproxetine within a reaction system (its charge-transfer complexes). The search results did not contain a published FTIR spectrum of the pure, unreacted Seproxetine drug in a public database.

To proceed with your own characterization:

- Primary Literature is Key: The most reliable data comes from experimental papers, like the ones cited here. You may use the band information in the table above as a reference for your own analysis.

- Perform Your Own Analysis: If you have a pure sample of Seproxetine, the most direct approach is to run your own FTIR analysis using KBr pellet or ATR methods to establish its unique fingerprint spectrum [3].

References

Comprehensive Application Notes and Protocols: Synthesis and Characterization of Seproxetine Hydrochloride Charge-Transfer Complexes for Enhanced Antidepressant Efficacy

Introduction and Significance

Seproxetine (SRX), chemically known as (S)-norfluoxetine, is a potent selective serotonin reuptake inhibitor (SSRI) and the active N-demethylated metabolite of the widely prescribed antidepressant fluoxetine. Preclinical studies have demonstrated that seproxetine exhibits approximately 20-times greater potency as a serotonin inhibitor compared to its R-enantiomer counterpart, making it a highly promising candidate for antidepressant therapy [1] [2]. Despite its exceptional potency, development of seproxetine as a pharmaceutical agent was halted due to serious cardiac side effects, particularly QT interval prolongation resulting from inhibition of KCNQ1/Kv7.1 potassium channels [1] [2]. This limitation prompted researchers to explore chemical modification strategies to enhance the therapeutic profile of seproxetine while potentially mitigating its adverse effects.

Charge-transfer (CT) complexation represents an innovative approach to modifying the physicochemical and biological properties of pharmaceutical compounds. This phenomenon occurs when an electron donor (in this case, seproxetine) interacts with π-electron acceptors to form new molecular entities with distinct characteristics [3]. These complexes play crucial roles in various biochemical processes, including enzyme catalysis, drug-receptor interactions, and ion transport mechanisms [1]. Recent advances in pharmaceutical science have demonstrated that CT complexes can enhance binding affinity to biological targets, improve metabolic stability, and potentially alter toxicity profiles of parent compounds [3] [4]. The strategic application of charge-transfer complexation to seproxetine represents a promising avenue for revitalizing this potent antidepressant agent with potentially improved safety and efficacy.

Experimental Design Overview

Materials and Equipment

The experimental workflow for synthesizing and characterizing seproxetine charge-transfer complexes requires the following materials and equipment:

Table 1: Required Materials and Equipment

| Category | Specific Items |

|---|---|

| Pharmaceutical Compound | Seproxetine hydrochloride (SRX) |

| π-Electron Acceptors | Picric acid (PA), dinitrobenzene (DNB), p-nitrobenzoic acid (p-NBA), 2,6-dichloroquinone-4-chloroimide (DCQ), 2,6-dibromoquinone-4-chloroimide (DBQ), 7,7′,8,8′-tetracyanoquinodimethane (TCNQ) |

| Solvents | Methanol, dichloromethane (HPLC/Analytical grade) |

| Drying Agent | Anhydrous calcium chloride |

| Analytical Instruments | UV-Vis spectrophotometer, FTIR spectrometer, 600 MHz NMR spectrometer, thermogravimetric analyzer (TGA), scanning electron microscope, X-ray powder diffractometer |

Experimental Workflow

The following workflow diagram illustrates the comprehensive process for synthesizing and characterizing seproxetine charge-transfer complexes:

Synthesis Protocol

Preparation of Seproxetine Donor Solution

- Begin by accurately weighing 50 mg (0.169 mmol) of this compound using an analytical balance. The use of high-purity seproxetine (>98%) is critical for achieving reproducible results [1].

- Transfer the weighed seproxetine to a clean 50 mL volumetric flask and dissolve in high-performance liquid chromatography (HPLC) grade methanol to prepare a stock solution with concentration of approximately 3.38 mM [2].

- Ensure complete dissolution by gentle swirling and if necessary, brief sonication for 2-3 minutes. The solution should appear clear and colorless.

- Store the prepared donor solution in a tightly sealed container at 4°C if not used immediately to prevent solvent evaporation or degradation.

Preparation of π-Electron Acceptor Solutions

- Precisely weigh equimolar amounts (0.169 mmol) of each π-electron acceptor: PA (38.7 mg), DNB (30.2 mg), p-NBA (28.2 mg), DCQ (40.5 mg), DBQ (49.4 mg), and TCNQ (34.5 mg) [1] [2].

- Transfer each acceptor to separate 50 mL volumetric flasks and dissolve in 25 mL of methanol to achieve individual acceptor solutions with concentration of approximately 3.38 mM.

- Some acceptors (particularly TCNQ and DCQ) may require extended stirring or mild heating to achieve complete dissolution. Ensure all solutions are at room temperature before proceeding to the complexation step.

Charge-Transfer Complexation Procedure

- Transfer 25 mL of the seproxetine donor solution to six separate 100 mL round-bottom flasks, each containing a magnetic stir bar.

- To each flask, add 25 mL of one π-electron acceptor solution dropwise with continuous stirring at moderate speed (300-400 rpm).

- Maintain the reaction mixtures at ambient temperature (25±2°C) and continue stirring for exactly 60 minutes. Immediate color changes indicate successful charge-transfer interactions [1] [2].

- Observe and document the specific color development for each complex, as this provides preliminary evidence of successful complex formation.

Isolation and Purification

- After the reaction period, collect the precipitated CT complexes by vacuum filtration using pre-weighed Whatman No. 1 filter paper.

- Wash the solid complexes three times with small volumes (5-10 mL) of chilled dichloromethane to remove unreacted starting materials and byproducts.

- Transfer the filter paper with the collected complexes to a vacuum desiccator containing anhydrous calcium chloride as a drying agent.

- Maintain under reduced pressure (10-15 mmHg) for 24-48 hours until constant weight is achieved, indicating complete removal of residual solvents.

- Store the dried CT complexes in hermetically sealed amber vials at -20°C for long-term preservation and to prevent photodegradation.

Analytical Characterization

Spectrophotometric Analysis

- Prepare sample solutions of each CT complex in methanol at appropriate concentrations (typically 10-100 μM) for UV-Vis analysis [2].

- Record absorption spectra in the 200-800 nm range using a double-beam spectrophotometer with methanol as the blank reference.

- Identify characteristic charge-transfer bands for each complex, which typically appear as new absorption peaks not present in the spectra of individual components [2].

- Confirm the 1:1 stoichiometry of the complexes using Job's method of continuous variation by preparing solutions with varying mole fractions of donor and acceptor while maintaining the total concentration constant [5].

Table 2: Spectrophotometric Characteristics of Seproxetine Charge-Transfer Complexes

| CT Complex | CT Band λmax (nm) | Molar Absorptivity ε (L·mol⁻¹·cm⁻¹) | Color Observation | Formation Constant KCT (L·mol⁻¹) |

|---|---|---|---|---|